3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of a benzodioxole ring, a pyrido[3,2-d]pyrimidine core, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole with an appropriate pyrido[3,2-d]pyrimidine precursor under controlled conditions. The reaction may require catalysts such as palladium chloride (PdCl2) and bases like cesium carbonate (Cs2CO3) in solvents like toluene, followed by purification steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under basic conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, bases like potassium carbonate (K2CO3) for deprotonation, and solvents such as dimethylformamide (DMF) for solubilizing reactants. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes involved in diseases.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, depending on the specific biological context. The compound’s structure allows it to fit into active sites of proteins, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine agonist with a similar benzodioxole structure, used in the treatment of Parkinson’s disease.
Benzodioxole derivatives: These compounds share the benzodioxole moiety and are known for their biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of structural elements, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-19-12-4-3-7-18-15(12)16(21)20(17(19)22)9-11-5-6-13-14(8-11)24-10-23-13/h3-8H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANZNVZXBCNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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